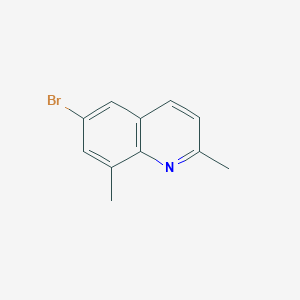

6-Bromo-2,8-dimethylquinoline

Description

Overview of Quinolines as Heterocyclic Scaffolds

The quinoline (B57606) framework, also known as 1-azanaphthalene or benzo[b]pyridine, is a key building block in the synthesis of more complex molecules. orientjchem.orgiipseries.org Its aromatic nature and the presence of a nitrogen atom confer specific chemical reactivity and physical properties, making it a versatile tool for chemists. orientjchem.org

The journey of quinoline began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgnih.gov Shortly after, in 1842, Charles Gerhardt obtained a similar compound through the distillation of quinine (B1679958), an alkaloid from the cinchona tree, which had been used for centuries to treat malaria. wikipedia.orgglobalresearchonline.net This historical connection to a potent therapeutic agent foreshadowed the immense pharmacological potential of the quinoline nucleus. globalresearchonline.net Early research focused on understanding its basic properties and reactivity, paving the way for its use as a foundational structure in the development of synthetic dyes and, eventually, a wide range of pharmaceuticals.

In organic chemistry, the quinoline core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Its structure allows for functionalization at various positions, enabling the fine-tuning of its electronic and steric properties. orientjchem.org This adaptability has led to the development of numerous synthetic methodologies, such as the Skraup, Combes, and Friedländer syntheses, to create a diverse library of quinoline derivatives. iipseries.orgnumberanalytics.com

Beyond the realm of medicine, quinolines are gaining prominence in materials science. researchgate.netnumberanalytics.com Their inherent photophysical properties, including fluorescence, make them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net The ability to modify the quinoline structure allows for the design of materials with specific optical and electronic characteristics. numberanalytics.com

Rationale for Investigating Substituted Quinolines

The true versatility of the quinoline scaffold is unlocked through the introduction of various substituents onto its core structure. These modifications can dramatically alter the compound's physical, chemical, and biological properties.

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the quinoline ring is a common strategy in medicinal chemistry. nih.gov Halogenation can influence a compound's lipophilicity, which affects its ability to cross cell membranes, and can also impact its binding affinity to biological targets. orientjchem.org For instance, the presence of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance the antibacterial activity of certain derivatives. orientjchem.org Brominated quinolines, in particular, are valuable intermediates in organic synthesis, as the bromine atom can be readily replaced by other functional groups, allowing for the construction of more complex molecules. evitachem.comrsc.org

Alkyl groups, such as methyl groups, also play a crucial role in modifying the properties of quinoline derivatives. mdpi.com The size and position of these substituents can influence the molecule's shape and steric profile, which can affect its interaction with biological macromolecules. orientjchem.org For example, the introduction of an alkyl chain can enhance the hydrophobic character of a quinoline derivative, potentially improving its binding to receptor sites. orientjchem.org In some cases, alkyl groups at specific positions have been found to be advantageous for certain biological activities. mdpi.comnih.gov

Specific Focus on 6-Bromo-2,8-dimethylquinoline

This article will now narrow its focus to a specific substituted quinoline: This compound . This compound encapsulates the key structural features discussed above, namely a halogen substituent (bromo) and alkyl substituents (dimethyl). By examining this particular molecule, we can gain a deeper understanding of how these modifications collectively influence the characteristics of the quinoline scaffold.

The structure of this compound features a bromine atom at the 6-position and methyl groups at the 2- and 8-positions of the quinoline ring. This specific arrangement of substituents is expected to confer a unique set of chemical and physical properties, making it a compound of interest for further investigation in various research applications.

Unique Structural Features and Their Research Implications

The defining feature of the quinoline scaffold is the fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring. orientjchem.orgrsc.org This arrangement creates a unique electronic distribution and a rigid, planar structure. The nitrogen atom in the pyridine ring acts as a weak base and provides a site for protonation, alkylation, and N-oxide formation. orientjchem.org The bicyclic system allows for a variety of substitution patterns on both the benzene and pyridine portions of the molecule, enabling fine-tuning of its chemical and physical properties.

The presence of substituents significantly influences the compound's reactivity and biological interactions. For instance, halogen atoms, such as the bromine in this compound, are known to modulate the electronic properties of the ring system and can serve as a handle for further synthetic transformations, such as cross-coupling reactions. mdpi.com The methyl groups, as seen in the 2- and 8-positions, also impact the molecule's steric and electronic profile. This ability to create a diverse library of derivatives from a single core structure is a key reason for the enduring research interest in quinolines. orientjchem.orgnih.gov

Current Gaps in the Academic Literature Regarding This Specific Compound

While the broader family of quinoline derivatives is extensively studied, a review of the current scientific literature reveals a significant gap concerning this compound specifically. Much of the available research focuses on more complex derivatives, such as this compound-3-carboxylic acid ethyl ester, or on positional isomers like 8-Bromo-2,6-dimethylquinoline. mdpi.comevitachem.compreprints.org

Detailed synthetic protocols, comprehensive characterization data, and in-depth investigations into the specific chemical reactivity and potential applications of this compound itself are not extensively documented in readily available academic sources. nih.gov While general synthetic strategies for substituted quinolines, such as the Skraup or Doebner-von Miller reactions, are well-established, specific adaptations and optimizations for the synthesis of this compound are not prominently reported. acs.org This lack of focused research indicates that the compound is primarily utilized as a synthetic intermediate or building block rather than an end-product for application-based studies, representing a clear void in the current body of scientific knowledge.

Compound Data

Below are the key identifiers for the compound discussed in this article.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₀BrN |

| CAS Number | Not explicitly found, isomer has 877-42-9 chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJSSQBKYWNNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670995 | |

| Record name | 6-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-78-2 | |

| Record name | 6-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2,8 Dimethylquinoline and Its Precursors

Established Synthetic Routes for Quinoline (B57606) Derivatives

The synthesis of the quinoline scaffold is a well-established area of heterocyclic chemistry, with numerous named reactions providing the basis for creating the core ring structure. These methods can be broadly categorized into classic cyclization reactions and modern catalytic approaches.

Classic Cyclization Reactions for Quinoline Ring Formation

The traditional methods for quinoline synthesis involve the condensation and cyclization of anilines with various reagents. These reactions, many of which were developed in the late 19th century, remain fundamental in organic synthesis. iipseries.org

Skraup Synthesis : This is a cornerstone reaction for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.orgwikipedia.org For substituted quinolines, the corresponding substituted aniline is used. The reaction is known for being vigorous, often requiring a moderator such as ferrous sulfate. wikipedia.org

Doebner-von Miller Reaction : A significant modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgnih.gov This method is particularly useful for producing substituted quinolines. iipseries.org For instance, the reaction of an aniline with crotonaldehyde (B89634) (an α,β-unsaturated aldehyde) would yield a methyl-substituted quinoline. The reaction mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (another ketone or aldehyde). This method is highly versatile for producing polysubstituted quinolines.

Combes Synthesis : In this method, an aniline is reacted with a 1,3-dicarbonyl compound (like a β-diketone) under acidic conditions to form a β-amino enone, which is then cyclized to form a substituted quinoline. iipseries.org

These classical methods are summarized in the table below.

| Reaction Name | Key Reactants | General Product |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline (unsubstituted on hetero-ring) |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Substituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group | Polysubstituted Quinolines |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound, Acid | Substituted Quinolines |

Modern Catalytic Approaches in Quinoline Synthesis

While classic methods are robust, modern organic synthesis often seeks milder conditions, higher efficiency, and greater substrate scope. Catalytic approaches have significantly advanced quinoline synthesis. These methods often utilize transition metals or organocatalysts to facilitate the cyclization under more controlled conditions.

Recent advancements include:

Metal-free modifications to established methods, such as using microwave irradiation or ionic liquids in the Skraup reaction to improve efficiency. nih.gov

Transition metal-catalyzed C-H activation , which allows for the direct functionalization of C-H bonds to build the quinoline ring system, offering an atom-economical route. nih.gov

Photocatalytic methods that use visible light to mediate oxidative cyclization reactions, providing an environmentally benign pathway to quinolines.

These modern approaches often lead to higher yields, reduced reaction times, and better tolerance of various functional groups compared to the often harsh conditions of classical syntheses. nih.gov

Direct Synthesis of 6-Bromo-2,8-dimethylquinoline

The direct synthesis of this compound involves a two-stage process: first, the synthesis of the precursor 2,8-dimethylquinoline (B75129), followed by the specific bromination at the C-6 position.

The precursor, 2,8-dimethylquinoline, can be synthesized using a classic cyclization method. The Doebner-von Miller reaction is a suitable choice. wikipedia.org In this case, o-toluidine (B26562) (2-methylaniline) would serve as the aniline component. The reaction with crotonaldehyde (an α,β-unsaturated aldehyde) under acidic conditions would lead to the formation of the 2,8-dimethylquinoline core. The methyl group from o-toluidine is retained at the C-8 position, and the crotonaldehyde provides the atoms for the pyridine (B92270) part of the ring, with its methyl group ending up at the C-2 position.

Bromination Strategies at the C-6 Position of 2,8-dimethylquinoline

Once 2,8-dimethylquinoline is obtained, the next step is the regioselective introduction of a bromine atom at the C-6 position. The electronic properties of the quinoline ring dictate the positions of electrophilic substitution. The benzene (B151609) ring (carbocyclic part) is generally more susceptible to electrophilic attack than the pyridine ring (heterocyclic part). The existing methyl groups at C-2 and C-8 are activating, ortho-, para-directing groups. The C-8 methyl group will direct incoming electrophiles to the C-5 and C-7 positions, while the nitrogen atom deactivates the heterocyclic ring and influences the carbocyclic ring. The C-6 position is para to the point of ring fusion and is a common site for electrophilic substitution.

Achieving regioselectivity is crucial to ensure the bromine atom is introduced specifically at the C-6 position.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. masterorganicchemistry.com It provides a low, constant concentration of molecular bromine (Br₂), which can help prevent over-bromination and side reactions. masterorganicchemistry.com The reaction of substituted quinolines with NBS can lead to bromination on the carbocyclic ring. latrobe.edu.aunih.gov The choice of solvent is critical; solvents like carbon tetrachloride (CCl₄) with a radical initiator can favor benzylic bromination (at the methyl groups), whereas polar solvents or acidic conditions tend to promote electrophilic aromatic substitution on the ring. researchgate.net

Molecular Bromine (Br₂) can also be used, often in a solvent like acetic acid or with a Lewis acid catalyst. researchgate.net However, controlling the reaction to achieve mono-bromination at the desired position can be more challenging than with NBS, as it is a more reactive brominating agent.

The success of the regioselective bromination hinges on the careful optimization of several factors.

Reagent Stoichiometry : Using a controlled amount of the brominating agent (e.g., one equivalent of NBS) is essential to favor mono-bromination and avoid the formation of di- or tri-brominated products. researchgate.net

Solvent : The choice of solvent can significantly influence the outcome. Non-polar solvents might be used, but for electrophilic aromatic substitution, polar solvents or acidic media are often employed. For example, using NBS in dimethylformamide (DMF) has been shown to be a mild and selective monobromination system for reactive aromatic compounds. researchgate.net

Temperature : The reaction temperature must be controlled to manage reactivity and prevent undesired side reactions. Reactions are often started at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

Catalyst : While not always necessary, the use of a catalyst can enhance selectivity. For instance, metal-free halogenation using reagents like trihaloisocyanuric acids has been developed for the highly regioselective halogenation of 8-substituted quinolines at the C-5 position, highlighting how specific reagent systems can be tailored for precise outcomes. rsc.orgrsc.org

The following table outlines key parameters for optimizing the bromination of 2,8-dimethylquinoline.

| Parameter | Reagent/Condition | Rationale for Optimization |

| Brominating Agent | N-Bromosuccinimide (NBS) vs. Br₂ | NBS provides a controlled release of Br₂, enhancing selectivity for mono-bromination. masterorganicchemistry.comnih.gov |

| Solvent | Acetic Acid, DMF, CCl₄ | Influences the reaction pathway (electrophilic substitution vs. radical reaction). researchgate.netresearchgate.net |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side product formation. |

| Stoichiometry | ~1 equivalent of brominating agent | Prevents over-halogenation. researchgate.net |

By applying these principles, a synthetic chemist can devise a reliable route to first construct the 2,8-dimethylquinoline precursor via a Doebner-von Miller reaction and then selectively functionalize it at the C-6 position using a carefully controlled bromination reaction.

Step-by-Step Synthetic Pathways

From Substituted Anilines and Carbonyl Compounds

A primary route to the 2,8-dimethylquinoline core structure involves the Doebner-von Miller reaction, a well-established method for quinoline synthesis. This reaction typically utilizes a substituted aniline and an α,β-unsaturated carbonyl compound.

For the synthesis of the precursor, 2,8-dimethylquinoline, o-toluidine serves as the aniline component. The reaction with crotonaldehyde, an α,β-unsaturated aldehyde, in the presence of an acid catalyst such as hydrochloric acid and a mild oxidizing agent, leads to the formation of the desired quinoline ring system. The reaction mechanism is believed to proceed through a 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent aromatization to yield the stable quinoline structure. While specific reaction conditions can vary, the general procedure involves heating the reactants in the presence of the acid catalyst.

Following the successful synthesis of 2,8-dimethylquinoline, the next critical step is the regioselective bromination to introduce a bromine atom at the 6-position. Electrophilic aromatic substitution on the quinoline ring is influenced by the directing effects of the existing substituents and the nitrogen atom. The electron-donating methyl groups at the 2- and 8-positions can influence the position of bromination. The use of brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent is a common strategy for the halogenation of quinoline derivatives. The reaction conditions, including temperature and the choice of solvent, are crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers.

Alternatively, this compound can be synthesized from 4-bromo-2-methylaniline. In this approach, the bromine atom is already present on the aniline precursor. The subsequent Doebner-von Miller reaction with crotonaldehyde would then directly yield the target compound. This method offers the advantage of circumventing the need for a separate, and potentially less selective, bromination step on the quinoline ring itself.

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1a | o-Toluidine, Crotonaldehyde | HCl, Oxidizing agent | 2,8-Dimethylquinoline |

| 2a | 2,8-Dimethylquinoline | N-Bromosuccinimide (NBS) or Br₂ | This compound |

| 1b | 4-Bromo-2-methylaniline, Crotonaldehyde | HCl, Oxidizing agent | This compound |

Multi-component Reactions for Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines in a single step. Various MCRs have been developed for the synthesis of the quinoline scaffold, often involving an aniline, an aldehyde, and an activated methylene (B1212753) compound. These reactions can be catalyzed by acids, bases, or metal catalysts. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the principles of MCRs could be applied by selecting appropriate starting materials, such as 4-bromo-2-methylaniline, an aldehyde, and a suitable carbonyl compound, to construct the desired substituted quinoline ring in a one-pot procedure.

Synthesis of Key Intermediates

Preparation of 2,8-dimethylquinoline

As previously mentioned, the Doebner-von Miller reaction is a cornerstone for the synthesis of 2,8-dimethylquinoline. The reaction between o-toluidine and crotonaldehyde under acidic conditions provides a direct route to this key intermediate. The general procedure involves the slow addition of crotonaldehyde to a solution of o-toluidine in an acidic medium, followed by heating to drive the cyclization and aromatization steps. Purification of the resulting crude product is typically achieved through techniques such as distillation or chromatography.

Table 2: Reactants and Products for the Synthesis of 2,8-dimethylquinoline

| Reactant 1 | Reactant 2 | Catalyst | Product |

| o-Toluidine | Crotonaldehyde | Hydrochloric acid | 2,8-Dimethylquinoline |

Synthesis of Halogenated Quinoline Precursors

6-Bromoquinolin-2(1H)-one is a halogenated quinoline derivative that can be synthesized through various methods, including the reaction of 4-bromoaniline (B143363) with malonic acid derivatives. While not a direct precursor in the synthetic pathways described above for this compound, its synthesis is relevant to the broader context of preparing halogenated quinolines.

The conversion of 6-Bromoquinolin-2(1H)-one to a 2-methylquinoline (B7769805) derivative would require a multi-step process. The hydroxyl group at the 2-position would first need to be converted to a better leaving group, such as a chloride, using a reagent like phosphorus oxychloride (POCl₃). Subsequent reaction of the resulting 2-chloro-6-bromoquinoline with an organometallic reagent, such as a methyl Grignard reagent or an organocuprate, could potentially introduce the methyl group at the 2-position. However, this represents a more complex and potentially lower-yielding route compared to the direct construction of the 2,8-dimethylquinoline skeleton via the Doebner-von Miller reaction.

4-Bromo-2-fluoro-6,8-dimethylquinoline as a Building Block

The specific synthetic pathway for producing this compound utilizing 4-Bromo-2-fluoro-6,8-dimethylquinoline as a starting material is not extensively detailed in the reviewed scientific literature. While various synthetic routes exist for different bromoquinoline derivatives, this particular transformation is not commonly documented.

Purification and Isolation Techniques for this compound

The purification of quinoline derivatives, including bromo-substituted analogues, is crucial for obtaining a product of high purity. Standard laboratory techniques such as chromatography and recrystallization are commonly employed.

Column chromatography is a frequently utilized method for the purification of bromoquinoline compounds. Silica gel is typically used as the stationary phase, with a variety of solvent systems serving as the mobile phase (eluent). The choice of eluent is critical for achieving effective separation of the target compound from impurities. For closely related bromoquinolines, common solvent systems include mixtures of a nonpolar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). acgpubs.orgresearchgate.netnih.gov The ratio of these solvents is adjusted to optimize the separation. For instance, a gradient of ethyl acetate in hexane allows for the elution of compounds with varying polarities.

Table 1: Examples of Chromatographic Purification for Bromoquinoline Derivatives

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| 5-bromoquinolin-8-yloxy derivatives | Silica Gel | Ethyl Acetate / Hexane | acgpubs.org |

| 6,8-dibromoquinoline (B11842131) | Silica Gel | Ethyl Acetate / Hexane (1:9) | nih.gov |

Recrystallization is a powerful technique for purifying solid organic compounds. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while impurities remain in the solution.

The selection of an appropriate solvent is the most critical step in this process. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For various bromoquinolines, a range of solvents and solvent mixtures have been proven effective. nih.govguidechem.comgoogle.com For example, 6-BROMO-2-CHLORO-QUINOLINE can be recrystallized from hexane. guidechem.com In another case, recrystallization of 6,8-dibromoquinoline was achieved using a hexane-chloroform mixture. nih.gov The synthesis of a methoxy-quinoline derivative involved recrystallization from anhydrous methanol (B129727) or anhydrous diethyl ether. google.com For the isomer 8-bromo-2-methylquinoline, crystals suitable for X-ray analysis were obtained through the slow evaporation of an ethanol (B145695) solution. nih.gov

Table 2: Common Solvents Used for Recrystallization of Bromoquinolines

| Solvent/Solvent System | Compound Class | Reference |

|---|---|---|

| Hexane | Chloroquinolines | guidechem.com |

| Hexane / Chloroform | Dibromoquinolines | nih.gov |

| Anhydrous Methanol | Methoxy-quinolines | google.com |

| Anhydrous Diethyl Ether | Methoxy-quinolines | google.com |

| Ethanol (slow evaporation) | Methyl-bromoquinolines | nih.gov |

| Ethyl Acetate / Hexane | General Quinolines | rochester.edu |

Advanced Spectroscopic and Computational Characterization for Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

While one-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural confirmation of substituted quinolines. researchgate.netacs.org Techniques like COSY, HSQC, and HMBC establish connectivity between atoms, which is crucial for assigning signals correctly, especially in complex aromatic systems.

Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 6-Bromo-2,8-dimethylquinoline, COSY would reveal correlations between the aromatic protons on the quinoline (B57606) ring, helping to trace the connectivity within the bicyclic system. For instance, the proton at position 3 would show a correlation with the proton of the methyl group at position 2, and the proton at position 5 would show a correlation with the proton at position 7.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates protons directly attached to carbon atoms. sdsu.educolumbia.edu Each C-H bond in the molecule will produce a cross-peak in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts. This technique is fundamental for assigning the carbon signals of the aromatic ring and the methyl groups.

The expected NMR data, based on analogous structures, can be summarized as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Data is predictive and based on known values for substituted quinolines.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (H-H) | Key HMBC Correlations (H→C) |

| 2-CH₃ | ~2.5 | ~24 | H-3 | C-2, C-3 |

| 3 | ~7.2 | ~122 | 2-CH₃, H-4 | C-2, C-4, C-4a |

| 4 | ~7.9 | ~135 | H-3 | C-3, C-4a, C-5, C-8a |

| 5 | ~7.8 | ~128 | H-7 | C-4, C-6, C-7, C-8a |

| 7 | ~7.4 | ~126 | H-5 | C-5, C-6, C-8, C-8a |

| 8-CH₃ | ~2.7 | ~18 | - | C-7, C-8, C-8a |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. mcmaster.ca For this compound, HRMS is essential to confirm its molecular formula, C₁₁H₁₀BrN. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Exact Mass (Da) | Number of Atoms | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.07825 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Total | [M]⁺ (⁷⁹Br) | 234.99966 | ||

| Bromine | ⁸¹Br | 80.916291 | 1 | 80.916291 |

| Total | [M]⁺ (⁸¹Br) | 236.99761 |

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.ukwikipedia.orglibretexts.org The resulting pattern of fragment ions is a molecular fingerprint that helps in structural elucidation. For halogenated quinolines, common fragmentation pathways involve the loss of the halogen atom, substituents, or parts of the heterocyclic ring. researchgate.netresearchgate.net

Expected fragmentation patterns for this compound would include:

Loss of a methyl radical (-•CH₃): Formation of a stable ion by losing one of the methyl groups.

Loss of a bromine atom (-•Br): Cleavage of the C-Br bond.

Loss of hydrogen cyanide (-HCN): A characteristic fragmentation of the pyridine (B92270) ring within the quinoline system. mcmaster.ca

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | Proposed Loss | Predicted m/z (for ⁷⁹Br isotope) |

| [C₁₁H₁₀BrN]⁺• | Molecular Ion (M⁺•) | 235 |

| [C₁₀H₇BrN]⁺ | Loss of •CH₃ | 220 |

| [C₁₁H₁₀N]⁺ | Loss of •Br | 156 |

| [C₁₀H₇N]⁺• | Loss of •Br and •CH₃ | 142 |

| [C₁₀H₈]⁺• | Loss of •Br and HCN | 128 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a valuable tool for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies.

Characteristic Vibrational Modes of the Quinoline Ring

The quinoline ring system has several characteristic vibrational modes. The IR spectrum of a quinoline derivative is complex but reveals specific bands related to the aromatic structure. astrochem.orgresearchgate.net These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the aromatic rings give rise to a series of sharp bands in the 1620-1430 cm⁻¹ region. mdpi.com

C-H in-plane and out-of-plane bending: These occur at lower frequencies. The out-of-plane bending modes (900-650 cm⁻¹) are particularly sensitive to the substitution pattern on the ring.

Table 4: General Vibrational Modes for the Quinoline Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| Aromatic C=C and C=N Ring Stretching | 1620 - 1430 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 700 |

Identification of Functional Group Stretches

In addition to the core quinoline vibrations, the spectrum of this compound will exhibit bands corresponding to its specific substituents.

Methyl C-H stretching: The methyl groups will show symmetric and asymmetric C-H stretching vibrations in the 2980-2860 cm⁻¹ region.

Methyl C-H bending: Asymmetric and symmetric bending vibrations for the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-Br stretching: The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 5: Characteristic Functional Group Stretches for this compound

| Functional Group | Vibrational Motion | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretch | 2980 - 2860 |

| Aromatic Ring (C=C, C=N) | Stretching | 1620 - 1430 |

| Methyl (CH₃) | Bending | 1460 & 1375 |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 |

| C-Br | Stretching | 600 - 500 |

Computational Chemistry and Quantum Mechanical Studies

No specific computational studies (e.g., Density Functional Theory - DFT) on this compound have been published. As a result, theoretical data regarding its optimized geometry, electronic properties (such as HOMO-LUMO energy levels), or predicted spectroscopic characteristics are not available.

Due to the lack of specific scientific data for this compound in the requested areas of analysis, it is not possible to generate the detailed and informative article as per the provided outline and instructions. The compound is listed by chemical suppliers, confirming its existence, but it has not been the subject of published research that would provide the necessary data for this article.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations serve as a powerful tool to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For this compound, these calculations offer a detailed view of its structural and electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its tendency to participate in chemical reactions. A larger energy gap generally corresponds to higher stability and lower reactivity.

The distribution of HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. For quinoline derivatives, the HOMO is often located over the quinoline ring system, while the LUMO distribution can vary depending on the substituents.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values for this compound are not publicly available in the searched literature.

Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attracted to nucleophiles and electrophiles, respectively. In quinoline derivatives, the nitrogen atom typically represents a region of negative electrostatic potential due to its lone pair of electrons, making it a potential site for hydrogen bonding or coordination to metal ions.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, can provide highly accurate predictions of molecular properties. While computationally intensive, these methods are instrumental in validating results from DFT and other computational approaches. Currently, specific ab initio calculation data for this compound is not available in published research.

Molecular Dynamics (MD) Simulations

MD simulations offer a dynamic perspective of molecular behavior over time, providing insights into conformational changes and intermolecular interactions.

Conformational analysis through MD simulations can reveal the most stable spatial arrangements of a molecule's atoms. For a relatively rigid structure like this compound, these simulations can explore the rotational freedom of the methyl groups and any slight puckering of the quinoline ring system, identifying the lowest energy conformers.

MD simulations are particularly useful for studying how a molecule might interact with biological targets, such as proteins or nucleic acids. By simulating the molecule in a solvated environment with a biological macromolecule, researchers can predict binding affinities and modes of interaction. This information is critical in the early stages of drug discovery. For instance, studies on similar bromo-quinazoline derivatives have utilized MD simulations to assess their conformational stability when interacting with receptors like EGFR. evitachem.com However, specific studies on the interaction dynamics of this compound in biological systems have not been reported.

Reactivity and Derivatization Chemistry of 6 Bromo 2,8 Dimethylquinoline

Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the 2,8-dimethylquinoline (B75129) scaffold is the key to its derivatization. This section explores the chemical reactions that specifically target this C-Br bond.

Nucleophilic aromatic substitution (SAr) is a potential pathway for replacing the bromine atom with a nucleophile. This reaction mechanism typically involves the attack of a nucleophile on the aromatic ring, formation of a negatively charged intermediate (a Meisenheimer complex), and subsequent departure of the leaving group (bromide).

Direct displacement of the bromine in 6-bromo-2,8-dimethylquinoline by amines or alcohols via a classical SAr mechanism is challenging. Such reactions generally require harsh conditions, such as high temperatures and pressures, and often result in low yields. The reactivity of the quinoline (B57606) ring towards nucleophilic attack is not sufficiently enhanced by the methyl groups alone. For these reasons, palladium-catalyzed methods are now overwhelmingly preferred for the synthesis of 6-amino and 6-alkoxy derivatives.

The feasibility of SAr reactions is heavily dependent on the electronic and steric properties of the substrate. For an SAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the molecule lacks any strong electron-withdrawing groups. The two methyl groups at the C-2 and C-8 positions are, in fact, weakly electron-donating. This electronic profile deactivates the quinoline ring towards nucleophilic attack, making the formation of the required anionic intermediate energetically unfavorable.

From a steric perspective, the methyl group at C-8 does not significantly hinder the approach of nucleophiles to the C-6 position. However, the primary barrier to reactivity remains electronic. Consequently, the bromine substituent at the C-6 position is largely unreactive towards nucleophilic aromatic substitution under standard conditions.

Palladium-catalyzed cross-coupling reactions represent the most effective and versatile strategy for the functionalization of this compound. These methods have become indispensable in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forges a new carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the reaction is a standard method for the arylation, heteroarylation, and vinylation of bromoquinolines.

The general approach involves reacting this compound with a suitable boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoquinolines Note: This table is based on general procedures for similar substrates, as specific data for this compound is not readily available.

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 |

| Heteroarylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 90-110 |

| Vinylboronic acid | Pd(OAc)₂ | XPhos | K₂CO₃ | THF/Water | 70-90 |

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is a significant improvement over traditional methods like direct nucleophilic substitution, allowing for the synthesis of a wide range of N-aryl and N-heteroaryl compounds under relatively mild conditions. nih.govwikipedia.org

For this compound, this reaction would provide access to various 6-amino-2,8-dimethylquinoline derivatives. The process typically involves a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base. A study on the related 6-bromo-2-chloroquinoline (B23617) demonstrated the successful selective amination at the C-6 position, highlighting the utility of this reaction for the functionalization of the bromoquinoline core. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromoquinolines Note: This table is based on general procedures for similar substrates, as specific data for this compound is not readily available.

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Primary Aliphatic Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |

| Secondary Cyclic Amine | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 |

| Aniline (B41778) Derivative | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 90-110 |

Cross-Coupling Reactions at the Bromine Position

Sonogashira Coupling and Other Palladium-Catalyzed Reactions

The bromine atom on the quinoline ring of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Sonogashira coupling is a particularly powerful method for creating a bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, a Sonogashira reaction would be expected to yield a 6-alkynyl-2,8-dimethylquinoline derivative. The general conditions for such a reaction involve mild temperatures and are tolerant of a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules. wikipedia.org

Beyond the Sonogashira reaction, the bromo-substituent facilitates other palladium-catalyzed transformations. These include the Suzuki-Miyaura coupling with boronic acids, the Heck reaction with alkenes, the Buchwald-Hartwig amination with amines, and the Stille coupling with organostannanes. Such reactions are widely used in the synthesis of pharmaceuticals, natural products, and organic materials. acs.orgnih.gov For instance, a palladium-catalyzed carbonylation reaction could be employed to convert the bromo group into a carboxylic acid ester, which can then be further modified. nih.gov The reactivity of similar bromo-naphthalene scaffolds in various palladium-catalyzed cross-coupling reactions highlights the synthetic potential of these transformations. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Expected Product |

| Sonogashira Coupling | Terminal Alkyne | 6-Alkynyl-2,8-dimethylquinoline |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | 6-Aryl/Vinyl-2,8-dimethylquinoline |

| Heck Reaction | Alkene | 6-Alkenyl-2,8-dimethylquinoline |

| Buchwald-Hartwig Amination | Amine | 6-Amino-2,8-dimethylquinoline |

| Stille Coupling | Organostannane | 6-Aryl/Vinyl-2,8-dimethylquinoline |

| Carbonylation | Carbon Monoxide, Alcohol | Methyl 2,8-dimethylquinoline-6-carboxylate |

Reactions Involving the Methyl Groups

The two methyl groups of this compound are also sites for various chemical transformations, including oxidation and condensation reactions.

The methyl groups attached to the quinoline ring can be oxidized to introduce new functional groups.

The selective oxidation of the benzylic methyl groups can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. For instance, selenium dioxide is a common reagent for the oxidation of a methyl group on a heterocyclic ring to an aldehyde. More vigorous oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would be expected to oxidize the methyl groups to carboxylic acids. The relative reactivity of the 2- and 8-methyl groups towards oxidation would depend on the specific electronic and steric environment of each group.

Benzylic bromination of the methyl groups can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. masterorganicchemistry.com This reaction proceeds via a free-radical mechanism and is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The resulting bromomethyl derivatives are versatile intermediates that can undergo a variety of subsequent transformations. For example, they can be converted to alcohols by hydrolysis, to ethers by reaction with alkoxides, to nitriles by reaction with cyanide, or used in the formation of ylides for Wittig reactions. Bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines with NBS has been shown to occur at the 4-positioned methyl group. researchgate.net

The methyl group at the 2-position of the quinoline ring is particularly activated due to its proximity to the nitrogen atom, making its protons acidic. This allows it to participate in condensation reactions with aldehydes and ketones in the presence of a base. For example, it can react with aromatic aldehydes, such as benzaldehyde, in a Claisen-Schmidt type condensation to form a styrylquinoline derivative. These condensation reactions are a useful method for extending the conjugation of the quinoline system and for the synthesis of various functionalized derivatives.

Oxidation Reactions of Methyl Groups

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The position of substitution is directed by the existing substituents on the ring. The quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), and substitution typically occurs on the benzene ring portion (positions 5, 6, 7, and 8). masterorganicchemistry.com

In this compound, the directing effects of the bromo, methyl, and the fused pyridine (B92270) ring need to be considered. The bromine atom is a deactivating but ortho-, para-directing group. The methyl groups are activating and ortho-, para-directing. The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack. Therefore, further electrophilic substitution is most likely to occur on the carbocyclic ring at positions 5 or 7. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For instance, bromination of 8-substituted quinolines has been shown to yield various mono- and di-bromo derivatives depending on the substituent and reaction conditions. acgpubs.org

Regioselectivity and Directing Effects of Substituents

The quinoline ring system is known to undergo electrophilic aromatic substitution. In unsubstituted quinoline, these reactions typically occur at positions 5 and 8 of the carbocyclic ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. However, the reactivity and regioselectivity of this compound would be influenced by the interplay of the electronic effects of its substituents.

The two methyl groups at positions 2 and 8 are electron-donating through inductive effects and hyperconjugation, which would be expected to activate the quinoline ring towards electrophilic attack. The bromine atom at position 6 is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its electron-donating resonance effect.

A comprehensive analysis of the regioselectivity would require experimental data to determine the preferred positions of electrophilic attack. Without such studies, any predictions regarding the directing effects of the combined substituents on this compound would be purely theoretical.

Nitration, Sulfonation, and Halogenation (Secondary)

A detailed account of these reactions would necessitate experimental findings, including the specific reagents, reaction conditions, and the identity and yields of the resulting isomers.

Hydrogenation and Reduction Reactions

The reduction of the quinoline ring system can proceed via different pathways, leading to either partial hydrogenation of the pyridine or benzene ring, or complete saturation of the heterocyclic system.

Partial Hydrogenation of the Quinoline Ring

The partial hydrogenation of quinolines typically results in the formation of 1,2,3,4-tetrahydroquinolines. This transformation is often achieved using catalytic hydrogenation with catalysts such as platinum, palladium, or rhodium. The specific conditions of temperature, pressure, and catalyst choice can influence the selectivity of the reduction.

However, no specific studies detailing the partial hydrogenation of this compound have been found. Such research would be necessary to determine the optimal conditions for the selective reduction of the pyridine ring in the presence of the bromo and dimethyl substituents and to characterize the resulting 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroquinoline.

Reduction of the Nitrogen Heterocycle

The reduction of the nitrogen-containing heterocyclic ring in quinolines is a key transformation. Beyond catalytic hydrogenation, other reducing agents can be employed to achieve this. For instance, the use of tin and hydrochloric acid can also lead to the formation of tetrahydroquinolines.

As with other aspects of its chemistry, there is a lack of published research specifically investigating the reduction of the nitrogen heterocycle in this compound. Detailed experimental data would be required to describe the behavior of this compound under various reducing conditions and to identify the resulting products.

Lack of Specific Research Data on the Medicinal Chemistry Applications of this compound

Following a comprehensive search of scientific literature and patent databases for information on the chemical compound "this compound," it has been determined that there is a significant lack of specific published research pertaining to its applications in medicinal chemistry and pharmaceutical research as outlined in the requested article structure.

The performed searches aimed to gather detailed findings on its role as a synthetic intermediate, its antimicrobial activities, and its anticancer properties. However, the available scientific literature does not provide sufficient specific data on "this compound" to thoroughly and accurately address the subsections of the proposed article.

Research in the broader area of quinoline derivatives does indicate that this class of compounds is of significant interest in medicinal chemistry. Studies on various bromo-substituted quinolines and quinazolines show that they can serve as important scaffolds for the synthesis of bioactive molecules with potential antimicrobial and anticancer properties. nih.govnih.govresearchgate.net For instance, derivatives of other bromo-quinolines have been investigated for their antiproliferative effects against various cancer cell lines. nih.gov Similarly, the quinoline core is a well-established pharmacophore in the development of antimicrobial agents, including those with activity against Mycobacterium tuberculosis. nih.govmdpi.com

However, these findings are related to the broader class of quinoline derivatives and not specifically to derivatives of this compound. The scientific principle of structure-activity relationships dictates that even small changes in the chemical structure, such as the position and nature of substituents on the quinoline ring, can dramatically alter the biological activity of a compound. Therefore, extrapolating the activities of other bromo-quinoline derivatives to this compound would be speculative and scientifically unsound.

Due to the absence of specific research data for "this compound" in the requested areas, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to conjecture. Further research focused specifically on the synthesis and biological evaluation of this compound derivatives would be necessary to provide the information required for the requested article.

Applications in Medicinal Chemistry and Pharmaceutical Research

Anticancer and Antitumor Properties

Mechanism of Action in Cellular Systems

The precise mechanism of action for 6-Bromo-2,8-dimethylquinoline has not been extensively elucidated in published literature. However, insights can be drawn from studies on closely related quinoline (B57606) derivatives. For a related compound, this compound-3-carboxylic acid ethyl ester, proposed mechanisms include the disruption of bacterial cell membranes or the inhibition of essential enzymes. nih.gov It is also suggested that such compounds could interfere with DNA synthesis or function by intercalating into DNA strands or inhibiting topoisomerases. nih.gov

Furthermore, studies on other brominated quinolines support the hypothesis of DNA interaction. For instance, certain bromo-derivatives of 8-hydroxyquinolines have been shown to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition of DNA relaxation suggests a potential mechanism for inducing cytotoxicity in cancer cells.

In Vitro and In Vivo Efficacy Studies

For instance, a related compound, 6-bromo-5-nitroquinoline, has demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov In another study, a series of novel 6-bromo quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic effects. One of the most potent compounds from this series exhibited significant activity against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cell lines. nih.gov The selectivity of some of these compounds for cancer cells over normal cell lines underscores their potential as therapeutic candidates. nih.gov

The table below summarizes the in vitro cytotoxic activity of some representative 6-bromo-quinoline and quinazoline derivatives against various cancer cell lines, providing context for the potential efficacy of this compound.

| Compound | Cell Line | IC50 (µM) |

| A 6-bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 |

| A 6-bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 |

| Erlotinib (Reference Drug) | MCF-7 | 9.9 ± 0.14 |

| 6-Bromo-5-nitroquinoline | C6 (Rat Brain Tumor), HeLa (Human Cervix Carcinoma), HT29 (Human Colon Carcinoma) | 6.7 to 25.6 µg/mL |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL |

| 7-Bromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL |

Data sourced from studies on related bromo-quinoline derivatives to indicate the potential activity of the compound class.

Antimalarial Potential of Quinoline Derivatives

The quinoline ring system is of paramount importance in the field of antimalarial drug discovery, with compounds like chloroquine (B1663885) and quinine (B1679958) being historical mainstays of treatment.

Targeting Parasitic Pathways

Quinoline-based antimalarials primarily exert their effect within the digestive vacuole of the Plasmodium parasite. During its lifecycle in human erythrocytes, the parasite digests hemoglobin, leading to the release of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Many quinoline derivatives are believed to inhibit this detoxification process. By accumulating in the acidic food vacuole of the parasite, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Structure-Activity Relationships for Antimalarial Activity

The efficacy of quinoline derivatives as antimalarial agents is highly dependent on their chemical structure. Substitutions on the quinoline ring can significantly modulate activity and selectivity. Studies have shown that the presence of a halogen, such as bromine, on the quinoline ring can enhance antimalarial activity.

While specific structure-activity relationship (SAR) studies for this compound are not detailed in the literature, general principles for quinoline antimalarials have been established. For example, the nature and position of substituents on the quinoline nucleus can influence the compound's ability to accumulate in the parasite's food vacuole and interact with heme. The dimethyl substitution at positions 2 and 8 in this compound would be expected to impact the molecule's lipophilicity and steric profile, which in turn could affect its transport across membranes and interaction with its target.

Central Nervous System (CNS) Activity and Neurological Disorders

Currently, there is a lack of published research specifically investigating the central nervous system activity of this compound.

Modulation of Neurotransmitter Receptors (e.g., mGluR1 antagonism)

There is no available scientific evidence to suggest that this compound acts as an antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) or modulates other neurotransmitter receptors. Selective mGluR1 antagonists are being investigated for their potential in treating various neurological and psychiatric disorders, but there is no indication in the current literature that this compound belongs to this class of compounds. nih.gov

Catalysis and Materials Science Applications

Ligand in Transition Metal Catalysis

While 6-Bromo-2,8-dimethylquinoline primarily acts as a substrate or precursor in cross-coupling reactions, the broader family of quinoline (B57606) derivatives is integral to the design of ligands for transition metal catalysis. These ligands are crucial for facilitating a wide array of chemical transformations.

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bonds) and the Buchwald-Hartwig amination (for C-N bonds), are powerful tools for this purpose.

In these reactions, aryl halides or triflates are coupled with organoboron compounds (Suzuki) or amines (Buchwald-Hartwig). The general mechanism involves an oxidative addition of the aryl halide to a Palladium(0) complex, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst.

| Reaction Type | Coupling Partners | Catalyst System | General Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd Catalyst (e.g., Pd(PPh₃)₄) + Phosphine (B1218219) Ligand | Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Toluene, Dioxane) | Biaryls, Conjugated Systems |

| Buchwald-Hartwig Amination | Aryl Halide + Amine (1° or 2°) | Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand | Base (e.g., NaOtBu, K₂CO₃), Solvent (e.g., Toluene) | Aryl Amines |

This table presents generalized conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, where bromoquinolines can serve as the aryl halide substrate.

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. Quinoline-based structures are prominent in a variety of chiral ligands due to their rigid framework and the coordinating ability of the nitrogen atom. A review of the field highlights the synthesis and application of numerous chiral ligands containing quinoline motifs for asymmetric C-C bond formation, allylic reactions, and cycloadditions. For example, chiral monosulfoximine derivatives have been prepared from 8-bromoquinoline precursors via Pd-catalyzed N-arylation to act as effective N,N-type ligands.

However, specific research on the synthesis and application of chiral derivatives of this compound in asymmetric catalysis has not been prominently reported in the reviewed literature. The general principles suggest that chiral functionalities could be introduced to the this compound scaffold to create novel ligands, but specific examples and their efficacy in asymmetric transformations remain an area for future investigation.

Fluorescent Probes and Imaging Agents

The intrinsic photophysical properties of the quinoline ring system make it a valuable component in the design of fluorescent molecules. These molecules can be developed into probes for detecting specific analytes or as agents for biological imaging.

The development of fluorescent probes often involves conjugating a fluorophore (like a quinoline derivative) to a recognition moiety. The bromine atom on this compound is an ideal attachment point for such modifications, typically via cross-coupling reactions.

A common strategy for synthesizing fluorescent conjugates from bromoarenes is the Suzuki-Miyaura coupling reaction. This method allows for the formation of a C-C bond between the bromoquinoline and another molecule containing a boronic acid or ester group. For instance, research on the related 8-bromoquinoline has shown its use in synthesizing novel BODIPY-type analogues. In this work, 8-bromoquinoline was coupled with N-Boc 2-pyrroleboronic acid, followed by deprotection and chelation with a boron source (BF₃ or BPh₃) to yield fluorescent compounds. This synthetic route provides a blueprint for how this compound could be similarly used to create new fluorescent dyes. Another example involves a derivative of 8-bromo-2,6-dimethylquinoline which was shown to exhibit blue fluorescence upon further functionalization.

| Precursor | Reaction | Reagent | Resulting Structure | Potential Property |

| This compound | Suzuki Coupling | Fluorescent Boronic Acid/Ester | Quinoline-Fluorophore Conjugate | Enhanced/Modified Fluorescence |

| This compound | Buchwald-Hartwig Amination | Fluorescent Amine | Quinoline-Fluorophore Conjugate | Environmentally Sensitive Emission |

This table outlines potential synthetic pathways for creating fluorescent conjugates from this compound based on established chemical reactions.

Fluorescent probes derived from quinoline are utilized in various biological applications. For example, certain quinolinium compounds can act as indicators for chloride ions. While the potential for developing fluorescent probes from this compound exists, specific studies detailing the application of its conjugates in biological imaging are not extensively documented in the available literature. The general utility of the quinoline core suggests that such derivatives could be explored for roles in cellular staining or as sensors for specific biological molecules, contingent on their photophysical properties and biocompatibility.

Advanced Materials Research

The application of this compound extends to materials science, where it can serve as a building block for organic materials with interesting electronic and photophysical properties. The development of fluorescent dyes and sensors is a key area of its application in this field.

Research into organic semiconductors has utilized related heterocyclic amines in the synthesis of star-shaped molecules with high fluorescence quantum yields. The synthesis of these materials was achieved through palladium-catalyzed Buchwald-Hartwig amination of a bromo-functionalized core. This suggests a viable pathway for incorporating this compound into larger, conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to functionalize the quinoline at the 6-position allows for the tuning of the electronic properties of the resulting material, which is a critical aspect of designing effective organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

There is no specific research data available in the public domain that details the use or performance of this compound as a component in Organic Light-Emitting Diodes.

Photo-Switches and Molecular Sensors

There is no specific research data available in the public domain that details the use or performance of this compound as a photo-switch or a molecular sensor.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Bromine Substitution at C-6

The presence and position of a halogen atom, such as bromine, on a quinoline (B57606) scaffold can dramatically alter its physicochemical and biological characteristics.

The bromine atom at the C-6 position significantly influences the electronic distribution of the quinoline ring system. As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which reduces the electron density of the aromatic rings through an inductive effect. This deactivation can affect the molecule's reactivity in electrophilic substitution reactions.

Conversely, the bromine atom possesses lone pairs of electrons that can be donated to the ring through resonance, although this effect is generally weaker than the inductive withdrawal for halogens. The presence of the bromine atom can also activate the molecule for certain nucleophilic substitution reactions, particularly if an activating group like a nitro group is also present on the ring. Furthermore, the introduction of a bromine atom can lead to the formation of "halogen bonds," a type of non-covalent interaction where the electropositive region on the halogen (known as a sigma-hole) interacts with a nucleophile. This interaction can be critical in drug-target binding, potentially enhancing the therapeutic activity of the molecule. Studies on other brominated quinolines have shown that the synergistic impact of bromine and other substitutions can enhance anticancer potency.

The size of the bromine atom at the C-6 position introduces steric bulk on the quinoline core. This steric hindrance can play a crucial role in molecular recognition by influencing how the molecule fits into the binding site of a biological target, such as an enzyme or receptor. Research on highly brominated quinolines has demonstrated that steric compression caused by the spatial proximity of bromine atoms can dictate the regioselectivity of further chemical modifications. For 6-Bromo-2,8-dimethylquinoline, the bromine at C-6 can create a specific three-dimensional conformation that may either favor or hinder interactions with a target protein, thereby influencing its biological activity.

Impact of Methyl Groups at C-2 and C-8

The two methyl groups are fundamental to the identity of this compound, and their positions at C-2 and C-8 have distinct consequences for the molecule's behavior.

The methyl groups at the C-2 and C-8 positions introduce significant steric hindrance around the nitrogen atom and the carbocyclic ring, respectively. This steric bulk can direct the outcome of chemical reactions by blocking certain sites from reactant approach. For instance, studies on the C-H bond activation of methylquinolines have shown that the position of the methyl substituent dictates which C-H bond is activated. The 8-methyl group, in particular, can influence the regioselectivity of reactions, sometimes leading to a mixture of products due to its steric influence on the adjacent C-7 and the peri C-1 positions. This controlled reactivity is a key consideration in the synthesis of derivatives. Methodologies for the modification of methyl groups at the C-2 and C-8 positions are a subject of ongoing research, highlighting the importance of understanding their steric and electronic roles.

Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The two methyl groups on the quinoline scaffold increase the molecule's nonpolar surface area, thereby increasing its lipophilicity compared to the unsubstituted quinoline parent.

This enhanced lipophilicity generally correlates with increased permeability across biological membranes, a crucial factor for the bioavailability of potential drug candidates. However, an optimal lipophilicity range is often required, as very high values can lead to poor solubility and increased metabolic breakdown. The balance between the hydrophilic quinoline nitrogen and the lipophilic methyl and bromo substituents is key to the molecule's ability to traverse cellular membranes.

| Compound | Calculated logP (ClogP)* |

|---|---|

| Quinoline | 2.03 |

| 2,8-Dimethylquinoline (B75129) | 3.0 |

| Bromo-substituted Quinolines | ~2.8 - 3.6 |

*ClogP values are approximate and can vary based on the calculation algorithm. Data inferred from studies on related quinoline derivatives.

Systematic Derivatization for SAR/SPR Exploration

To fully explore the structure-activity and structure-property relationships of this compound, medicinal chemists employ systematic derivatization. This strategy involves creating a library of analogous compounds where each of the core's key positions is methodically altered.

For this compound, this exploration could involve:

Modification at C-6: Replacing the bromine with other halogens (F, Cl, I) to probe the effect of electronegativity and size, or with hydrogen bond donors/acceptors (e.g., -OH, -NH2) to alter electronic properties and solubility.

Modification of Methyl Groups: Oxidizing the methyl groups to aldehydes or carboxylic acids, or performing C-H functionalization to introduce new substituents.

Substitution on the Rings: Introducing additional functional groups onto the remaining available positions of the quinoline rings to explore their impact on activity and properties.

Such studies, which have been applied to related quinoline systems to discover novel anticancer agents, allow for the development of a comprehensive SAR/SPR model. By correlating the structural changes with observed effects on biological activity or physical properties, researchers can design new molecules with optimized characteristics for a specific application.

Introduction of Various Functional Groups

The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to modulate the therapeutic efficacy and selectivity of lead compounds. nih.gov Studies on a variety of quinoline derivatives have demonstrated that even minor structural modifications can lead to significant changes in biological activity. mdpi.com

The introduction of different functional groups onto the quinoline ring system can have a profound impact on the compound's anticancer properties. For instance, the presence of a bromine atom, as in this compound, is often associated with enhanced biological activity. A study on 6-bromo-5-nitroquinoline revealed that this compound exhibited significant antiproliferative activity against several cancer cell lines, including rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29). nih.gov This suggests that the bromo substituent at the C-6 position can contribute favorably to the cytotoxic effects of the quinoline core.

Furthermore, the position of substituents is crucial. For example, while some studies have shown that substitutions at the C-3, C-6, and C-8 positions can lead to a loss of antiproliferative effects, other research has indicated that bromination at the C-5 and C-7 positions can result in potent inhibitory activity against multiple cancer cell lines. researchgate.net The methyl groups at the C-2 and C-8 positions of this compound are also expected to influence its activity. The methyl group at C-2, in particular, has been a focus of research, with many 2-substituted quinolines demonstrating interesting anticancer activity. nih.gov

To illustrate the impact of different functional groups on the biological activity of the quinoline scaffold, the following table summarizes findings from various studies on substituted quinolines.

| Quinoline Derivative | Substituents | Biological Activity | Reference |

| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro | High antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. | nih.gov |

| 6,8-Diphenylquinoline | 6,8-Diphenyl | High antiproliferative activity. | nih.gov |

| 7-Methyl-8-nitro-quinoline | 7-Methyl, 8-Nitro | More cytotoxic than the parent 7-methylquinoline against Caco-2 cell lines. | brieflands.com |

| 2-Chloroquinoline-3-carbohydrazide | 2-Chloro, 3-Carbohydrazide | High catalytic activity in the oxidation of catechol. | mdpi.com |

| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline | 2-(3-chlorophenyl), 6,7-dimethoxy | Considerable cytotoxic activity against human colon (HCT116) and lung (A549) cancer cell lines. | bohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nanobioletters.com For quinoline derivatives, QSAR studies are instrumental in designing new analogs with potentially enhanced anticancer activities. arabjchem.org These models use physicochemical descriptors to predict the activity of novel compounds, thereby streamlining the drug discovery process. nanobioletters.com

In the context of quinoline-based anticancer agents, 3D-QSAR models have been successfully employed to understand the structural requirements for their biological activity. researchgate.net These models can provide insights into the favorable and unfavorable interactions between the quinoline derivatives and their biological targets. For instance, a QSAR study might reveal that the presence of a halogen-substituted phenyl ring at a specific position is crucial for high efficacy against certain cancer cell lines. nanobioletters.com

The development of a robust QSAR model for a series of quinoline analogs typically involves the following steps:

Data Set Selection: A series of quinoline derivatives with known biological activities (e.g., IC50 values) is selected.